molecular formula C17H10F4O4 B5915890 3-(4-fluorophenoxy)-7-hydroxy-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one

3-(4-fluorophenoxy)-7-hydroxy-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one

Cat. No.: B5915890
M. Wt: 354.25 g/mol
InChI Key: WTSXGZAXEIBWCU-UHFFFAOYSA-N
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Description

3-(4-fluorophenoxy)-7-hydroxy-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one is a complex organic compound belonging to the class of flavonoids. This compound is characterized by the presence of a chromenone core structure, substituted with fluorophenoxy, hydroxy, methyl, and trifluoromethyl groups. The unique combination of these substituents imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenoxy)-7-hydroxy-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the chromenone core: This can be achieved through the cyclization of appropriate phenolic precursors under acidic or basic conditions.

    Introduction of the fluorophenoxy group: This step often involves nucleophilic aromatic substitution reactions, where a fluorophenol derivative reacts with a suitable leaving group on the chromenone core.

    Addition of the trifluoromethyl group: This can be accomplished using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under catalytic conditions.

    Methylation and hydroxylation: These steps can be carried out using methylating agents like methyl iodide and hydroxylating agents such as hydrogen peroxide or other oxidizing agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenoxy)-7-hydroxy-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The chromenone core can be reduced to form dihydro derivatives.

    Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.

    Coupling Reactions: The compound can undergo coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

    Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the chromenone core can produce dihydro derivatives.

Scientific Research Applications

3-(4-fluorophenoxy)-7-hydroxy-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, such as cancer and cardiovascular disorders.

    Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenoxy)-7-hydroxy-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to changes in cellular processes. For example, its antioxidant properties may involve scavenging reactive oxygen species and inhibiting oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenoxy)-7-hydroxy-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one
  • 3-(4-bromophenoxy)-7-hydroxy-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one
  • 3-(4-methylphenoxy)-7-hydroxy-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one

Uniqueness

The presence of the fluorophenoxy group in 3-(4-fluorophenoxy)-7-hydroxy-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one imparts unique electronic and steric properties compared to its analogs. This can result in different reactivity and biological activity, making it a valuable compound for specific applications.

Properties

IUPAC Name

3-(4-fluorophenoxy)-7-hydroxy-8-methyl-2-(trifluoromethyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10F4O4/c1-8-12(22)7-6-11-13(23)15(16(17(19,20)21)25-14(8)11)24-10-4-2-9(18)3-5-10/h2-7,22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTSXGZAXEIBWCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=C(C2=O)OC3=CC=C(C=C3)F)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10F4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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